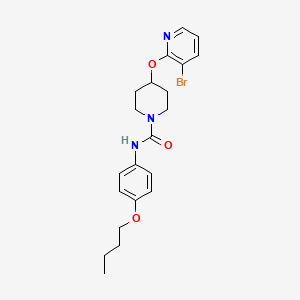
4-((3-bromopyridin-2-yl)oxy)-N-(4-butoxyphenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-bromopyridin-2-yl)oxy)-N-(4-butoxyphenyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a bromopyridine moiety, a butoxyphenyl group, and a piperidine ring, which are linked through an ether and an amide bond. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-((3-bromopyridin-2-yl)oxy)-N-(4-butoxyphenyl)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a ligand for various biological targets. Its ability to interact with proteins and enzymes makes it a candidate for studying biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-bromopyridin-2-yl)oxy)-N-(4-butoxyphenyl)piperidine-1-carboxamide typically involves multiple steps:
-
Formation of the Bromopyridine Intermediate: : The starting material, 3-bromopyridine, is often synthesized through the bromination of pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
-
Ether Formation: : The bromopyridine intermediate is then reacted with a suitable phenol derivative, such as 4-butoxyphenol, under basic conditions (e.g., using potassium carbonate) to form the ether linkage.
-
Amide Bond Formation: : The resulting ether intermediate is then coupled with piperidine-1-carboxylic acid or its derivatives using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final amide product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the butoxyphenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the bromopyridine moiety using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of dehalogenated or hydrogenated products.
Substitution: Formation of substituted pyridine derivatives.
Wirkmechanismus
The mechanism of action of 4-((3-bromopyridin-2-yl)oxy)-N-(4-butoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may facilitate binding to active sites, while the butoxyphenyl group can enhance lipophilicity and membrane permeability. The piperidine ring may contribute to the overall stability and bioavailability of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((3-chloropyridin-2-yl)oxy)-N-(4-butoxyphenyl)piperidine-1-carboxamide
- 4-((3-fluoropyridin-2-yl)oxy)-N-(4-butoxyphenyl)piperidine-1-carboxamide
- 4-((3-iodopyridin-2-yl)oxy)-N-(4-butoxyphenyl)piperidine-1-carboxamide
Uniqueness
Compared to its analogs, 4-((3-bromopyridin-2-yl)oxy)-N-(4-butoxyphenyl)piperidine-1-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets and improve its pharmacokinetic profile.
Eigenschaften
IUPAC Name |
4-(3-bromopyridin-2-yl)oxy-N-(4-butoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrN3O3/c1-2-3-15-27-17-8-6-16(7-9-17)24-21(26)25-13-10-18(11-14-25)28-20-19(22)5-4-12-23-20/h4-9,12,18H,2-3,10-11,13-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIXUSOSVCFGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

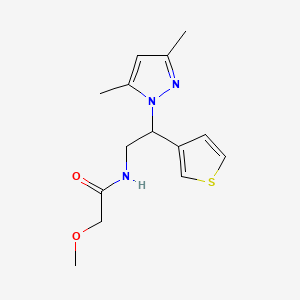
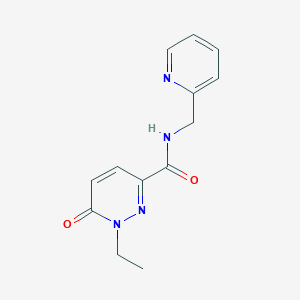
![N'-(2,4-difluorophenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide](/img/structure/B2528259.png)
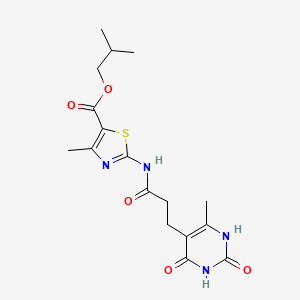
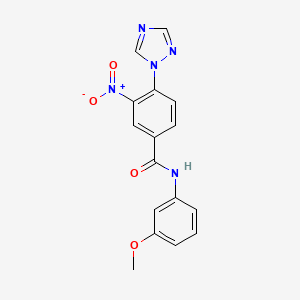

![2-{[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2528267.png)
![3-(3-methoxybenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2528268.png)
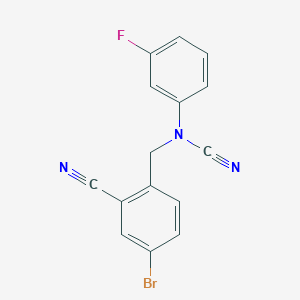
![3-(2-Methylphenyl)-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine](/img/structure/B2528270.png)

![2-[[4-benzyl-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2528274.png)

